
Filicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Filicol is a synthetic polymer that is widely used in scientific research for its unique properties. It is a water-soluble, biocompatible, and biodegradable material that has been shown to have a wide range of applications in various fields of research.
Wirkmechanismus
The mechanism of action of Filicol depends on its specific application. In drug delivery, Filicol acts as a carrier for the drug and releases it in a controlled manner. The release rate of the drug can be controlled by modifying the properties of Filicol such as the degree of crosslinking and the swelling behavior.
In tissue engineering, Filicol acts as a scaffold material for the regeneration of tissue. The three-dimensional network structure of Filicol provides a suitable environment for cell growth and proliferation, and its biodegradability allows for the gradual replacement of the scaffold with new tissue.
In biosensors, Filicol acts as a matrix for the immobilization of enzymes and antibodies. The immobilized enzymes and antibodies can then interact with their respective substrates and analytes, leading to a measurable signal.
Biochemische Und Physiologische Effekte
Filicol has been shown to have minimal toxicity and immunogenicity in vitro and in vivo studies. It has also been shown to have minimal inflammatory response and good biocompatibility with various cell types. However, the biochemical and physiological effects of Filicol depend on its specific application and the properties of the material.
Vorteile Und Einschränkungen Für Laborexperimente
Filicol has several advantages for lab experiments such as its high water solubility, biocompatibility, and biodegradability. It is also easy to modify the properties of Filicol to achieve specific requirements for different experiments. However, Filicol also has limitations such as its relatively low mechanical strength and the difficulty of controlling the release rate of drugs.
Zukünftige Richtungen
Filicol has a wide range of potential applications in various fields of scientific research. Some of the future directions for Filicol include the development of new drug delivery systems with improved release profiles, the development of new scaffold materials for tissue engineering, and the development of new biosensors with improved sensitivity and specificity. Further research is needed to fully understand the properties and potential applications of Filicol.
Synthesemethoden
Filicol is synthesized by the polymerization of N-isopropylacrylamide and N-isopropylmethacrylamide monomers with a crosslinker such as N,N'-methylenebisacrylamide. The resulting polymer has a three-dimensional network structure with a high degree of crosslinking. The synthesis method of Filicol is relatively simple and can be easily modified to achieve different properties such as swelling behavior, mechanical strength, and degradation rate.
Wissenschaftliche Forschungsanwendungen
Filicol has been used in various fields of scientific research such as drug delivery, tissue engineering, and biosensors. In drug delivery, Filicol has been used as a carrier for various drugs such as anticancer drugs, antibiotics, and insulin. Its unique properties such as high water solubility, biocompatibility, and biodegradability make it an ideal candidate for drug delivery applications.
In tissue engineering, Filicol has been used as a scaffold material for the regeneration of various tissues such as bone, cartilage, and skin. Its three-dimensional network structure provides a suitable environment for cell growth and proliferation, and its biodegradability allows for the gradual replacement of the scaffold with new tissue.
In biosensors, Filicol has been used as a matrix for the immobilization of enzymes and antibodies. Its high water solubility and biocompatibility make it an ideal material for the development of biosensors for various applications such as glucose monitoring and disease diagnosis.
Eigenschaften
CAS-Nummer |
117925-32-3 |
|---|---|
Produktname |
Filicol |
Molekularformel |
C22H32ClN |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
[4-[4-(2-ethylphenyl)butan-2-yl]phenyl]methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C22H32N.ClH/c1-6-20-9-7-8-10-22(20)14-11-18(2)21-15-12-19(13-16-21)17-23(3,4)5;/h7-10,12-13,15-16,18H,6,11,14,17H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HPBMDOORCPCYGX-UHFFFAOYSA-M |
SMILES |
CCC1=CC=CC=C1CCC(C)C2=CC=C(C=C2)C[N+](C)(C)C.[Cl-] |
Kanonische SMILES |
CCC1=CC=CC=C1CCC(C)C2=CC=C(C=C2)C[N+](C)(C)C.[Cl-] |
Synonyme |
filicol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



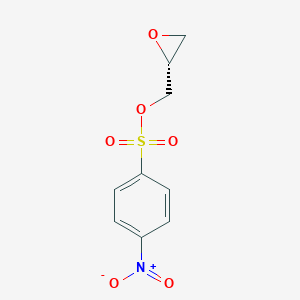
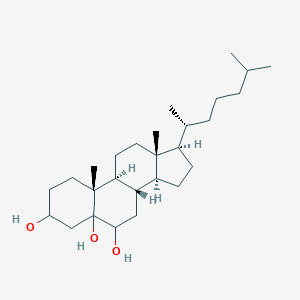
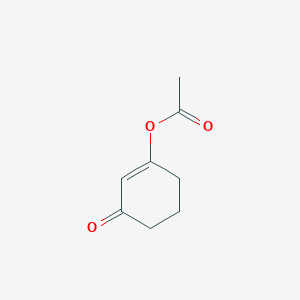
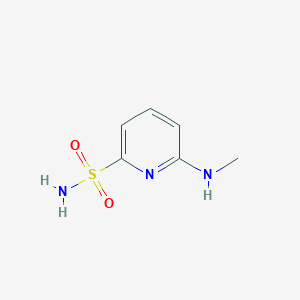
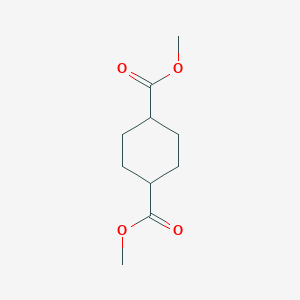
![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)
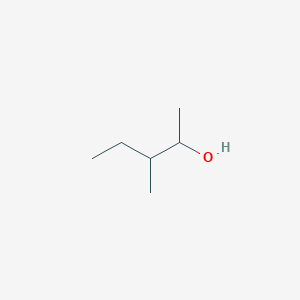
![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)
![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)
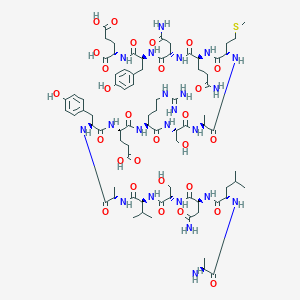
![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)

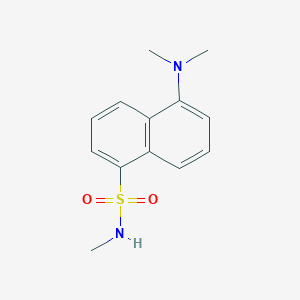
![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)